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molecular formula C9H14O2 B8514740 3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one

3-Methoxy-4,4-dimethyl-2-cyclohexen-I-one

Cat. No. B8514740
M. Wt: 154.21 g/mol
InChI Key: KHDBKUGVBDNVAO-UHFFFAOYSA-N
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Patent
US06593335B1

Procedure details

3-Methoxy-4,4-dimethyl-2-cyclohexen-I -one in condensed anhydrous ammonia (50 mL) was heated at 100 ° C. (850 psi) for 34 hours. Ammonia was removed by evaporation, the residue dissolved in ethyl acetate (5 mL) and filtered through Florisil to provide 1,14 g of the title compound as a pale tan oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][C:5](=[O:11])[CH:4]=1.[NH3:12]>>[NH2:12][C:3]1[C:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][C:5](=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(CCC1(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Florisil

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(CCC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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